molecular formula C14H17NO6 B14072034 Tyrosine, N-acetyl-3-methoxy-, acetate (ester) CAS No. 30948-27-7

Tyrosine, N-acetyl-3-methoxy-, acetate (ester)

Cat. No.: B14072034
CAS No.: 30948-27-7
M. Wt: 295.29 g/mol
InChI Key: UNTWIFHZHXQSFE-UHFFFAOYSA-N
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Description

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a methoxy group on the aromatic ring, and an acetate ester group. These modifications enhance its solubility and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) typically involves the acetylation of tyrosine followed by esterification. The process begins with the acetylation of the amino group of tyrosine using acetic anhydride or acetyl chloride under basic conditions. The methoxy group is introduced via methylation using methanol and a suitable catalyst. Finally, the esterification is achieved by reacting the acetylated and methylated tyrosine with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It serves as a precursor for studying protein modifications and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) involves its conversion to active metabolites within the body. The acetyl and methoxy groups enhance its bioavailability and stability, allowing it to cross cell membranes more efficiently. Once inside the cell, it is deacetylated and demethylated to release tyrosine, which then participates in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is unique due to its combined modifications, which enhance its solubility, stability, and bioavailability. These properties make it a versatile compound for various applications in research and industry .

Properties

CAS No.

30948-27-7

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C14H17NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-5,7,11H,6H2,1-3H3,(H,15,16)(H,18,19)

InChI Key

UNTWIFHZHXQSFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O

Origin of Product

United States

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